molecular formula C16H17NO2 B6363924 6-(4-T-Butylphenyl)picolinic acid CAS No. 1225784-29-1

6-(4-T-Butylphenyl)picolinic acid

Cat. No.: B6363924
CAS No.: 1225784-29-1
M. Wt: 255.31 g/mol
InChI Key: UFXCQXNZVPXGDQ-UHFFFAOYSA-N
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Description

6-(4-T-Butylphenyl)picolinic acid is a chemical compound with the molecular formula C16H18N2O2 It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 4-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-T-Butylphenyl)picolinic acid typically involves the reaction of 4-tert-butylbenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a condensation reaction followed by cyclization. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-T-Butylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-(4-T-Butylphenyl)picolinic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(4-T-Butylphenyl)picolinic acid involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and coordination chemistry. Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(4-tert-butylphenyl)picolinic acid
  • 4-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)picolinic acid
  • 3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile

Uniqueness

6-(4-T-Butylphenyl)picolinic acid is unique due to the presence of the 4-tert-butylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials and catalysts.

Properties

IUPAC Name

6-(4-tert-butylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(2,3)12-9-7-11(8-10-12)13-5-4-6-14(17-13)15(18)19/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXCQXNZVPXGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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